Clinopodiside A - 142809-89-0

Clinopodiside A

Catalog Number: EVT-319527
CAS Number: 142809-89-0
Molecular Formula: C48H78O19
Molecular Weight: 959.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Clinopodiside A is a naturally occurring triterpenoid saponin primarily isolated from the plant Clinopodium chinensis (Benth) O. Kuntze, also known as Duanxueliu in Chinese. [, ] This compound belongs to a larger class of saponins characterized by a triterpenoid aglycone structure linked to one or more sugar moieties. [, , , , ] Clinopodiside A has garnered significant attention in scientific research due to its potential anti-tumor properties. []

  • Nairutin
    • Compound Description: Nairutin is a flavonoid glycoside commonly found in citrus fruits and has demonstrated various pharmacological activities, including antioxidant and anti-inflammatory effects. []
    • Relevance: Nairutin was isolated from the same plant source as Clinopodiside A, Clinopodium chinensis, using high-speed countercurrent chromatography (HSCCC). [] This suggests a potential shared biosynthetic pathway or similar pharmacological properties between the two compounds.
  • Didymin
    • Compound Description: Didymin, another flavonoid glycoside, is often found alongside Nairutin and shares similar pharmacological properties, including anti-inflammatory and antioxidant activities. []
    • Relevance: Like Nairutin, Didymin was also isolated alongside Clinopodiside A from Clinopodium chinensis using HSCCC. [] This co-occurrence suggests potential synergistic effects or shared targets between Didymin and Clinopodiside A.
  • Cisplatin
    • Compound Description: Cisplatin is a widely used chemotherapy drug known for its ability to induce both autophagy and apoptosis in cancer cells. []
    • Relevance: While structurally unrelated to Clinopodiside A, Cisplatin was investigated for its synergistic potential with the saponin. [] Results showed that Clinopodiside A enhanced both the autophagy and apoptosis induced by Cisplatin in bladder cancer cells, suggesting a promising combination therapy approach. []
  • 3-Methyladenine (3-MA)
    • Compound Description: 3-MA is a well-known autophagy inhibitor frequently used in research to investigate the role of autophagy in various cellular processes. []
    • Relevance: 3-MA was used to inhibit autophagy in bladder cancer cells treated with Clinopodiside A. [] This inhibition attenuated the cytotoxic effect of Clinopodiside A, confirming that the compound's anticancer activity is mediated through autophagy induction. []
  • Clinopodiside B
    • Compound Description: Clinopodiside B is a triterpenoid saponin isolated from Clinopodium chinensis. []
    • Relevance: This compound shares a similar structural backbone with Clinopodiside A, suggesting they belong to the same chemical class. [] Understanding the structural differences and potential variations in biological activity between Clinopodiside A and B could provide valuable insights for drug development.
  • Clinopodiside C
    • Compound Description: Clinopodiside C is a triterpenoid saponin isolated from Clinopodium chinensis. []
    • Relevance: Similar to Clinopodiside B, this compound also shares a similar structure with Clinopodiside A, highlighting the diversity of saponins within this plant species. [] Examining the structural variations between these related saponins can provide valuable insights into structure-activity relationships.
  • Buddlejasaponin IV, IVa, and IVb
    • Compound Description: These are triterpenoid saponins, with Buddlejasaponin IVa and IVb being isomers. They are commonly found in Buddleja species and have demonstrated various biological activities, including hepatoprotective effects. [, ]
    • Relevance: These saponins were also isolated alongside Clinopodiside A and other related compounds from Clinopodium chinensis. [, ] Their presence suggests a potential overlap in the chemical constituents between Clinopodium and Buddleja species and may indicate shared pharmacological properties or biosynthetic pathways.
  • Clinopodiside D
    • Compound Description: Clinopodiside D is another triterpenoid saponin identified in Clinopodium chinensis. []
    • Relevance: This compound's discovery further expands the range of structurally related saponins found alongside Clinopodiside A. [] Investigating the specific structural differences and comparing their biological profiles could provide insights into the structure-activity relationships within this class of compounds.
  • Clinopodiside E
    • Compound Description: Clinopodiside E is a triterpenoid saponin isolated from Clinopodium chinensis and features a 16β-propionyl group in its structure. []
  • Clinopodiside F
    • Compound Description: Clinopodiside F, a triterpenoid saponin isolated from Clinopodium chinensis, possesses a unique 11-methoxy group in its structure. []
    • Relevance: The distinct structural features of Clinopodiside F, particularly the 11-methoxy substitution, distinguish it from Clinopodiside A and other related saponins. [] Understanding the impact of this structural variation on its biological activity could offer valuable insights into the structure-activity relationship of these saponins.
Classification and Source

Clinopodiside A is classified as a triterpenoid saponin, which are glycosides characterized by their triterpene aglycone and sugar moieties. It is specifically noted for its structure as 3-O-beta-D-glucopyranosyl (1→6)-[beta-D-glucopyranosyl] (1→2)-beta-D-glucopyranoside, highlighting its complex glycosidic linkages . The primary source of Clinopodiside A is the stem bark of Melastoma malabathricum, a plant that has been traditionally used in various cultures for its medicinal properties .

Synthesis Analysis

The synthesis of Clinopodiside A involves extraction and purification techniques primarily from natural sources. High-speed countercurrent chromatography has been employed for the preparative isolation and purification of this compound from plant extracts. The process typically includes:

  1. Extraction: Plant material is subjected to solvent extraction to obtain a crude extract rich in saponins.
  2. Purification: High-speed countercurrent chromatography is utilized to separate Clinopodiside A based on its solubility and partitioning behavior in different solvent systems.

This method allows for the efficient separation of saponins while maintaining their structural integrity, which is crucial for subsequent biological evaluations .

Molecular Structure Analysis

Clinopodiside A exhibits a complex molecular structure typical of triterpenoid saponins. Its molecular formula is C48H78O19C_{48}H_{78}O_{19} with a molecular weight of approximately 959.12 g/mol . The structure features multiple hydroxyl groups and glycosidic linkages that contribute to its solubility and biological activity.

Spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry, have been employed to elucidate its structure. These analyses confirm the presence of the triterpene backbone along with specific sugar moieties that define its classification as a saponin .

Chemical Reactions Analysis

Clinopodiside A participates in various chemical reactions typical of saponins, including hydrolysis under acidic or enzymatic conditions, which can yield aglycones and sugars. These reactions are significant for understanding the compound's stability and bioactivity:

  • Hydrolysis: Under acidic conditions, Clinopodiside A can undergo hydrolysis to release its sugar components, resulting in the formation of aglycone structures that may exhibit distinct biological activities.
  • Degradation: Exposure to heat or prolonged storage can lead to degradation products, which may alter its efficacy in therapeutic applications.

Such reactions are critical when considering the formulation of Clinopodiside A for pharmaceutical use.

Mechanism of Action

The mechanism of action of Clinopodiside A has been primarily studied in the context of cancer therapy. Research indicates that it induces cytotoxicity in bladder cancer cells through autophagy pathways mediated by specific signaling molecules such as BLK (B lymphoid kinase) and RasGRP2 (Ras guanyl-releasing protein 2) . Key points include:

  • Autophagy Induction: Clinopodiside A triggers autophagy, a cellular process that can lead to cell death under certain conditions.
  • Synergistic Effects: When combined with cisplatin, a common chemotherapeutic agent, Clinopodiside A enhances the cytotoxic effects, suggesting potential for combination therapies in cancer treatment.

These findings underline the importance of understanding the signaling pathways involved in Clinopodiside A's action for developing effective therapeutic strategies.

Physical and Chemical Properties Analysis

Clinopodiside A possesses several notable physical and chemical properties:

  • Solubility: It is soluble in polar solvents due to its glycosidic nature, which enhances its bioavailability.
  • Stability: The stability of Clinopodiside A can be influenced by pH and temperature; it is generally stable under neutral pH but may degrade under extreme conditions.
  • Melting Point: Specific melting point data may vary based on purity but is essential for characterizing the compound's physical state during formulation processes.

Understanding these properties is crucial for optimizing extraction methods and ensuring effective delivery in therapeutic applications.

Applications

Clinopodiside A shows promise in several scientific applications:

  1. Anticancer Activity: Its ability to inhibit tumor cell growth makes it a candidate for further development as an anticancer agent, particularly against bladder and colon cancers .
  2. Anti-inflammatory Effects: Beyond oncology, Clinopodiside A has demonstrated anti-inflammatory properties, suggesting potential use in treating inflammatory diseases .
  3. Natural Product Research: As a naturally occurring compound with significant biological activity, Clinopodiside A contributes to the field of pharmacognosy and natural product chemistry, offering insights into new drug discovery avenues.
Introduction

Contextualizing Clinopodiside A in Natural Product Research

Clinopodiside A (C48H78O19; CAS: 142809-89-0; MW: 959.12) is a triterpenoid saponin isolated from Clinopodium species (Lamiaceae family). It represents a structurally unique natural compound characterized by an ursane-type triterpenoid backbone with multiple glycosidic attachments. Despite its identification decades ago, comprehensive biological studies remained limited until recent investigations revealed its potent anticancer properties [1] [5]. Natural products like clinopodiside A are regaining prominence in oncology drug discovery due to their structural diversity, low toxicity profiles, and ability to overcome drug resistance—a critical limitation of synthetic chemotherapeutics and targeted therapies [1] [8]. The National Cancer Institute's 2022–2025 strategic plan emphasizes exploring understudied phytochemicals like clinopodiside A to address unmet needs in refractory cancers [8].

Table 1: Key Structural and Biological Features of Clinopodiside A

CharacteristicDetail
Chemical FormulaC₄₈H₇₈O₁₉
Molecular Weight959.12 g/mol
CAS Registry Number142809-89-0
Natural SourceClinopodium chinense (aerial parts)
Compound ClassUrsane-type triterpenoid saponin
Purity in Recent Studies≥96.9% (HPLC-validated)
Initial BioactivityGrowth inhibition of bladder/colon cancer

Pharmacological Significance of Triterpenoid Saponins in Oncology

Triterpenoid saponins are amphiphilic plant metabolites with distinctive foaming properties and membrane-interacting capabilities. Their anticancer mechanisms include:

  • Membrane Permeabilization: Disruption of cancer cell membranes via cholesterol binding [1]
  • Autophagy Induction: Activation of self-degradative pathways (e.g., via BLK/RasGRP2 signaling) [1] [5]
  • Chemosensitization: Synergistic enhancement of conventional drugs (e.g., cisplatin) [1]Clinopodiside A exemplifies these properties. In T24 bladder cancer cells, it induced dose-dependent cytotoxicity (IC₅₀ ~7.4 μM) comparable to 10-hydroxycamptothecin, a known chemotherapeutic [1] [5]. Transcriptomic profiling revealed it dysregulates 258 genes, including upregulation of autophagy-associated BLK (B-lymphoid tyrosine kinase) and RasGRP2 (Ras guanyl-releasing protein 2), which independently mediate its pro-death mechanisms [5] [7]. Unlike apoptosis-inducing chemotherapeutics, clinopodiside A primarily triggers autophagic flux, evidenced by increased LC3B-II/I ratios and autophagosome formation [1] [5].

Table 2: Key Proteins in Clinopodiside A's Mechanism of Action

ProteinFull NameRole in AutophagyResponse to Clinopodiside A
BLKB-lymphoid tyrosine kinaseRegulates autophagosome formationUpregulated (2.1-fold)
RasGRP2RAS guanyl-releasing protein 2Activates RAP1 to modulate mTORC1 signalingUpregulated (1.8-fold)
LC3B-IIMicrotubule-associated proteinIntegral to autophagosome membraneIncreased ratio vs. LC3B-I

Historical Use of Clinopodium Species in Traditional Medicine

Clinopodium species have served as ethnomedicinal agents across diverse cultures:

  • Chinese Medicine: C. chinense treated hepatitis, dysentery, mastitis, and inflammatory conditions [1]. Zhu et al. (2018) isolated clinopodiside A alongside 18 other saponins from this species, validating its biochemical complexity [1] [5].
  • European Folk Medicine: C. vulgare (wild basil) was used for gastric ulcers, diabetes, and respiratory ailments [2] [9]. Phytochemical analyses reveal high concentrations of volatile oils, flavonoids, and terpenoids contributing to its antioxidant and anti-inflammatory effects [9].
  • Culinary Applications: C. nepeta (lesser calamint) remains popular in Italian cuisine for flavoring artichokes and cheeses, hinting at its safety profile [6].Notably, traditional preparations primarily utilized aqueous extracts or infusions, while modern research focuses on purified saponins like clinopodiside A—highlighting the evolution from crude herbs to targeted phytopharmaceuticals [2] [9].

Table 3: Ethnomedicinal Uses of Select Clinopodium Species

SpeciesRegionTraditional ApplicationsModern Pharmacological Validation
C. chinenseSouthwest ChinaColds, hepatitis, mastitis, dermatitisCytotoxicity against 4T1 mammary carcinoma
C. vulgareEurope/AsiaGastric ulcers, diabetes, inflammationAnti-inflammatory, antioxidant, anticancer
C. georgianumSoutheastern USAUndocumented (ecological importance emphasized)Limited studies; conservation concern
C. nepetaMediterraneanDigestive cramps, insomnia, respiratory illnessEssential oils with antifungal activity

Current Challenges in Bladder Cancer Therapeutics

Bladder cancer (BCa) presents formidable clinical hurdles:

  • High Recurrence Rates: Non-muscle-invasive BCa (NMIBCa) exhibits 5-year recurrence rates of 78% despite transurethral resection and intravesical therapies [4].
  • BCG Immunotherapy Limitations: While effective for high-risk NMIBCa, BCG faces global shortages and fails in 30–40% of patients, necessitating radical cystectomy [4] [10].
  • Cisplatin Resistance: Muscle-invasive BCa (MIBCa) treated with cisplatin-based chemotherapy develops resistance via enhanced DNA repair and efflux mechanisms [1] [4].
  • Economic Burden: U.S. bladder cancer treatment costs reached $6 billion in 2020 and are projected to rise by 5.6% annually [1] [4].Clinopodiside A addresses several challenges: In xenograft models, it synergized with cisplatin (combination index CI₅₀<1), enhancing apoptosis through autophagy amplification [1] [5]. This synergy could potentially lower cisplatin doses, mitigating toxicity and resistance—a significant advantage given the limited therapeutic options for BCG-unresponsive or cisplatin-resistant patients [5] [10].

Properties

CAS Number

142809-89-0

Product Name

Clinopodiside A

IUPAC Name

2-[[4,5-dihydroxy-6-[[8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C48H78O19

Molecular Weight

959.1 g/mol

InChI

InChI=1S/C48H78O19/c1-43(2)13-14-48(21-52)23(15-43)22-7-8-28-44(3)11-10-30(45(4,20-51)27(44)9-12-46(28,5)47(22,6)16-29(48)53)66-41-38(61)35(58)39(67-42-37(60)34(57)32(55)25(18-50)64-42)26(65-41)19-62-40-36(59)33(56)31(54)24(17-49)63-40/h7-8,24-42,49-61H,9-21H2,1-6H3

InChI Key

PCWTUTJLXXOQPR-UHFFFAOYSA-N

SMILES

CC1(CCC2(C(CC3(C(=C2C1)C=CC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)C)C)C)O)CO)C

Synonyms

clinopodiside A

Canonical SMILES

CC1(CCC2(C(CC3(C(=C2C1)C=CC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)C)C)C)O)CO)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.